2-(4,5-Dimethyl-1H-imidazol-1-yl)acetonitrile
CAS No.: 170998-16-0
Cat. No.: VC20919783
Molecular Formula: C7H9N3
Molecular Weight: 135.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 170998-16-0 |
|---|---|
| Molecular Formula | C7H9N3 |
| Molecular Weight | 135.17 g/mol |
| IUPAC Name | 2-(4,5-dimethylimidazol-1-yl)acetonitrile |
| Standard InChI | InChI=1S/C7H9N3/c1-6-7(2)10(4-3-8)5-9-6/h5H,4H2,1-2H3 |
| Standard InChI Key | WXKDMKDCBFFKOM-UHFFFAOYSA-N |
| SMILES | CC1=C(N(C=N1)CC#N)C |
| Canonical SMILES | CC1=C(N(C=N1)CC#N)C |
Introduction
2-(4,5-Dimethyl-1H-imidazol-1-yl)acetonitrile is a synthetic organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic rings containing two nonadjacent nitrogen atoms. This specific compound incorporates a dimethylated imidazole ring attached to an acetonitrile moiety, which is a cyano group linked to a methylene group.
Chemical Formula:
C8H9N3
Molecular Weight:
149.18 g/mol
Synthesis:
The synthesis of 2-(4,5-Dimethyl-1H-imidazol-1-yl)acetonitrile typically involves reactions that form the imidazole ring or attach it to an acetonitrile moiety through appropriate coupling reactions.
| Property | Description |
|---|---|
| Molecular Formula | C8H9N3 |
| Molecular Weight | 149.18 g/mol |
| Solubility | Polar solvents |
Potential Applications
While specific applications for this compound may not be well-documented in mainstream literature, compounds with similar structures have been explored for their biological activity or as intermediates in chemical synthesis:
Biological Activity:
Imidazole derivatives often show antimicrobial or antifungal properties due to their ability to interact with biological targets like enzymes or receptors.
Synthetic Intermediates:
The presence of both an imidazole ring and a nitrile group makes this compound useful as an intermediate for synthesizing more complex molecules through further functionalization reactions.
Research Findings
Research on compounds similar to 2-(4,5-Dimethyl-1H-imidazol-1-yl)acetonitrile has highlighted their versatility:
Antimicrobial Studies
Studies involving related imidazole compounds have shown promising results against certain pathogens by inhibiting essential microbial enzymes.1
Material Science Applications
In materials science, nitriles can serve as precursors for polymers or other advanced materials due to their reactivity under various conditions.2
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